

A Technical Guide to the Chemical Properties of 4-Bromobutan-2-one

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Compound of Interest

Compound Name: 4-Bromobutan-2-one

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Abstract

4-Bromobutan-2-one (CAS No: 28509-46-8) is a bifunctional organic compound featuring both a ketone and a primary alkyl bromide. This unique structural arrangement makes it a highly valuable and reactive intermediate in advanced organic synthesis. Its electrophilic nature, primarily at the carbon bearing the bromine atom, allows for a wide range of nucleophilic substitution reactions. This reactivity is harnessed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly nitrogen and sulfur-containing heterocycles.^[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Bromobutan-2-one**, detailed experimental protocols for its synthesis and characterization, and a review of its key reactive pathways.

Chemical and Physical Properties

4-Bromobutan-2-one is a colorless to brown liquid with a pungent, acetone-like odor.^[2] It is soluble in water and common organic solvents. Due to its reactivity and potential for degradation, it requires specific storage conditions to maintain its purity.^[3]

Quantitative Data Summary

The physical and spectroscopic properties of **4-Bromobutan-2-one** are summarized in the table below. Note that while experimental data for basic properties are available, specific

spectral peak assignments are often predicted or inferred from the analysis of its isomers and related compounds, as publicly available experimental spectra are limited.

Property	Value	Citation(s)
IUPAC Name	4-bromobutan-2-one	[4]
CAS Number	28509-46-8	[3][5]
Molecular Formula	C ₄ H ₇ BrO	[1][4]
Molecular Weight	151.00 g/mol	[1][4]
Appearance	Colorless to Brown/Dark-brown Liquid	[2]
Boiling Point	59 °C @ 12 Torr	[2]
Density (Predicted)	1.439 ± 0.06 g/cm ³	[2]
Storage Conditions	Store in freezer (-20°C to -70°C), inert atmosphere, protect from light	[1][3]
¹ H NMR (Predicted)	δ (ppm): ~3.5 (t, 2H, -CH ₂ Br), ~3.0 (t, 2H, -COCH ₂ -), ~2.2 (s, 3H, -CH ₃)	
¹³ C NMR (Predicted)	δ (ppm): ~205 (C=O), ~45 (-COCH ₂ -), ~30 (-CH ₂ Br), ~28 (-CH ₃)	[6]
IR Spectroscopy (Expected)	ν (cm ⁻¹): ~1715 (C=O stretch), ~2920-3000 (C-H stretch), ~650 (C-Br stretch)	[3]
Mass Spec (Expected)	Molecular Ion (M ⁺): m/z 150 & 152 (1:1 ratio); Base Peak: m/z 43 ([CH ₃ CO] ⁺)	[1]

Reactivity Profile

The chemical behavior of **4-Bromobutan-2-one** is dominated by two key features: the electrophilic α -carbon adjacent to the carbonyl group and the carbonyl group itself.

- **Nucleophilic Substitution:** The bromine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing inductive effect of the adjacent carbonyl group. This makes the terminal carbon highly susceptible to S_N2 attack by a wide variety of nucleophiles. [1][3] This reactivity is the cornerstone of its utility as an alkylating agent.[3]
- **Heterocycle Synthesis:** It is a key precursor in multicomponent reactions for synthesizing heterocyclic systems. A prominent example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in pharmacologically active molecules.[3]

Experimental Protocols

Synthesis of 4-Bromobutan-2-one from 4-Hydroxybutan-2-one

This protocol describes a common laboratory-scale synthesis via bromination of the corresponding alcohol.

- **Materials:**
 - 4-Hydroxybutan-2-one
 - Phosphorus tribromide (PBr_3)
 - Pyridine
 - Chloroform (anhydrous)
 - Diethyl ether
 - Saturated sodium bicarbonate solution
 - Anhydrous magnesium sulfate ($MgSO_4$)
- **Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutan-2-one in anhydrous chloroform.
- Add pyridine to the solution (approximately 1.2 equivalents).
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add a solution of phosphorus tribromide (PBr₃) in chloroform (approximately 0.4 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 5-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it over crushed ice.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation.

Characterization: Boiling Point Determination (Reduced Pressure)

Since **4-Bromobutan-2-one** has a relatively high boiling point at atmospheric pressure and may be thermally sensitive, its boiling point is typically determined under reduced pressure.

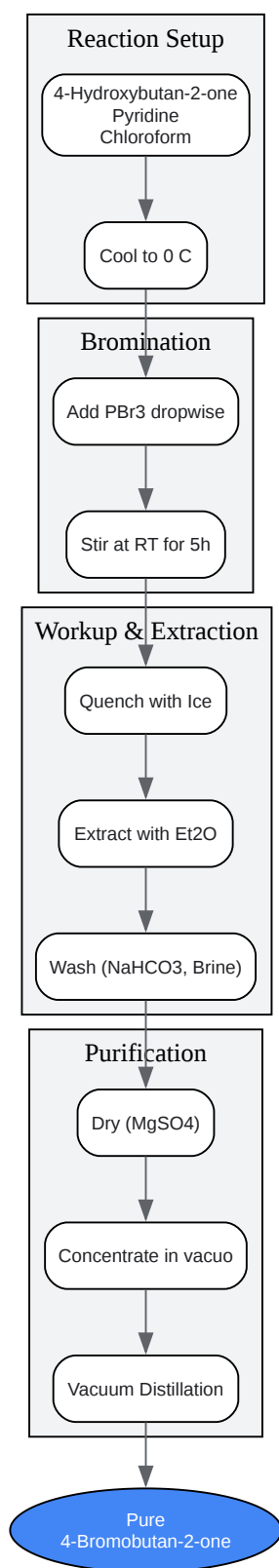
- Apparatus:
 - Thiele tube or similar heating apparatus

- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Vacuum source and manometer
- Procedure:
 - Place a small amount (0.5-1 mL) of **4-Bromobutan-2-one** into the small test tube.
 - Invert the capillary tube (open end down) and place it inside the test tube.
 - Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.
 - Connect the apparatus to a vacuum system and reduce the pressure to the desired value (e.g., 12 Torr). Record this pressure.
 - Begin heating the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as trapped air expands.
 - Continue heating until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.
 - Remove the heat and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Visualization of Chemical Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Bromobutan-2-one**.

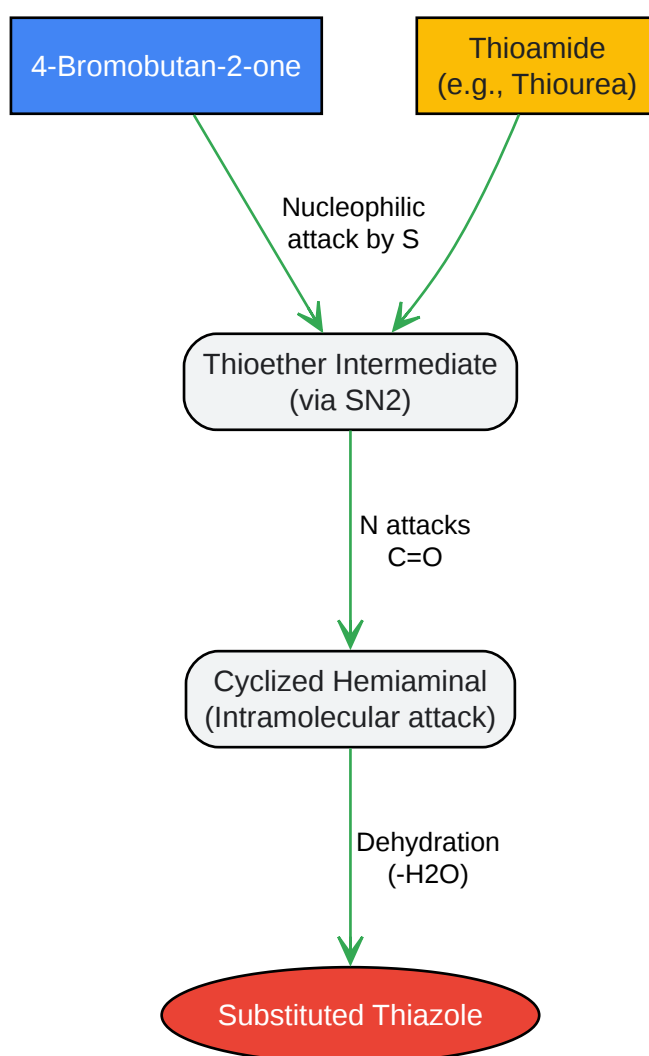


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Caption: Experimental workflow for the synthesis of **4-Bromobutan-2-one**.

Hantzsch Thiazole Synthesis Pathway

This pathway demonstrates the utility of **4-Bromobutan-2-one** in forming heterocyclic structures. The reaction proceeds through an initial S_N2 attack followed by cyclization and dehydration.



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Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

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